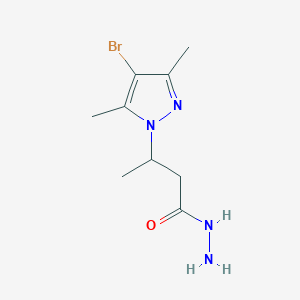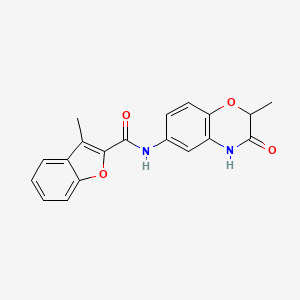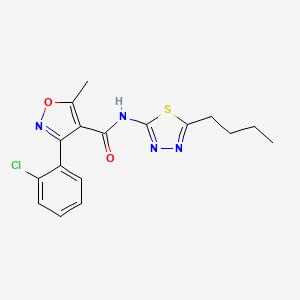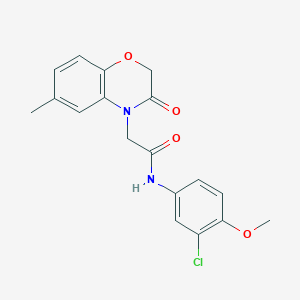![molecular formula C18H16BrF3N2O2 B4680388 4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4680388.png)
4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as BMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in scientific research. It has been found to have a unique mechanism of action that makes it a valuable tool for studying ion channels in the nervous system. This compound has been shown to selectively inhibit the voltage-gated potassium channel Kv1.3, which is highly expressed in T cells and plays a critical role in immune function. This makes this compound a potential therapeutic agent for the treatment of autoimmune diseases.
Wirkmechanismus
4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide selectively inhibits the voltage-gated potassium channel Kv1.3 by binding to a specific site on the channel. This results in a decrease in potassium ion efflux, which leads to membrane depolarization and calcium influx. This mechanism of action has been extensively studied and has been found to be highly specific for Kv1.3 channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of T cells and to reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has a number of advantages for use in lab experiments. It is highly specific for Kv1.3 channels and has been extensively studied, which makes it a valuable tool for studying ion channels in the nervous system. However, this compound has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are a number of future directions for research on 4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of autoimmune diseases. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Another area of interest is the potential use of this compound as a tool for studying ion channels in the nervous system. Future studies could focus on identifying other ion channels that are selectively inhibited by this compound and on developing new compounds based on the structure of this compound with improved specificity and efficacy.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O2/c19-14-4-1-12(2-5-14)17(25)23-15-11-13(18(20,21)22)3-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBOHZKRGZYZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methylphenoxy)-N'-[(3-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4680312.png)
![methyl 4,5-dimethyl-2-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680318.png)



![3-ethyl-1-methyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4680362.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4680369.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4680373.png)

![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4680384.png)
![1-benzyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4680396.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4680400.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4680407.png)